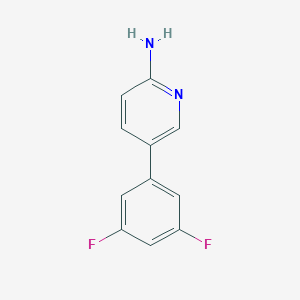

2-Amino-5-(3,5-difluorophenyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNMGBYVHYFYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609989 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438585-72-9 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 3,5 Difluorophenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating amino group at the 2-position enhances the electron density of the ring, thereby activating it towards electrophilic attack. Conversely, the pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic aromatic substitution, a reactivity pattern that is further influenced by the substituents.

Electrophilic Aromatic Substitution (EAS)

The amino group at the C2 position directs incoming electrophiles primarily to the C3 and C5 positions. However, the C5 position is already substituted with the difluorophenyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C3 position. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.org

Common electrophilic substitution reactions on activated pyridine rings include nitration, halogenation, and sulfonation. For 2-aminopyridine (B139424) derivatives, direct nitration can be complex, sometimes leading to the formation of nitraminopyridine intermediates that can rearrange under acidic conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyridine Derivatives

| Electrophile | Reagents | Major Product(s) | Reference |

| NO₂+ | HNO₃/H₂SO₄ | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | |

| Br⁺ | Br₂/HOAc | 2-Amino-3-bromopyridine & 2-Amino-5-bromopyridine | General knowledge |

| SO₃ | H₂SO₄/SO₃ | 2-Aminopyridine-3-sulfonic acid & 2-Aminopyridine-5-sulfonic acid | General knowledge |

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.comnih.gov In the case of 2-Amino-5-(3,5-difluorophenyl)pyridine, the presence of good leaving groups on the pyridine ring would facilitate SNAr reactions. While the fluorine atoms are on the phenyl ring, if a leaving group were present on the pyridine core, nucleophilic attack would be a viable reaction pathway. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction's feasibility and regioselectivity. nih.gov

Transformations Involving the Amino Group

The amino group in this compound is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, readily reacting with electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. Alkylation can also be achieved, though controlling the degree of alkylation can be challenging.

A significant application of the amino group in related aminopyridine compounds is its participation in palladium-catalyzed cross-coupling reactions. acs.orgacs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling allows for the formation of biaryl compounds by reacting a halo-aminopyridine with a boronic acid in the presence of a palladium catalyst. While the subject molecule itself does not have a halogen on the pyridine ring for direct coupling, derivatization to introduce such a group would open up these synthetic avenues.

Table 2: Representative Transformations of the Amino Group in Aminopyridines

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acetic anhydride, pyridine | N-(pyridin-2-yl)acetamide derivative | orientjchem.org |

| Diazotization | NaNO₂, HCl | Pyridin-2-yldiazonium salt | researchgate.net |

| Buchwald-Hartwig Amination (of a halo-pyridine) | Aryl amine, Pd catalyst, base | N-Aryl-pyridin-2-amine derivative | General knowledge |

Reactivity of the Difluorophenyl Moiety

The 3,5-difluorophenyl group is generally considered to be relatively inert to many chemical transformations due to the strength of the carbon-fluorine bonds. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the phenyl ring towards electrophilic aromatic substitution.

However, the fluorine atoms can potentially be displaced under harsh conditions via nucleophilic aromatic substitution (SNAr), particularly if there are other activating groups on the phenyl ring. More commonly, the C-H bonds of the difluorophenyl ring can be functionalized through modern synthetic methods such as directed ortho-metalation or palladium-catalyzed C-H activation/functionalization. These strategies allow for the introduction of new substituents onto the difluorophenyl ring, further diversifying the chemical space accessible from this core structure.

Recent advancements have shown that direct C-H difluoromethylation of pyridine moieties can be achieved, suggesting that the C-H bonds of the difluorophenyl ring might also be susceptible to certain functionalization reactions under specific catalytic conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the molecular vibrations and functional groups present in a molecule. For 2-Amino-5-(3,5-difluorophenyl)pyridine, both FT-IR and FT-Raman spectroscopy offer complementary information for a thorough vibrational assignment.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various vibrational modes of its constituent functional groups. The analysis of these bands allows for the identification and confirmation of the molecular structure. Key vibrational modes are assigned based on established group frequency regions and comparison with related molecules.

The high-frequency region of the spectrum is dominated by the N-H stretching vibrations of the primary amino group. Typically, primary aromatic amines exhibit two bands in the 3500–3300 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes. The C-H stretching vibrations of the pyridine (B92270) and difluorophenyl rings are expected in the 3100–3000 cm⁻¹ region.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information. The NH₂ scissoring vibration is anticipated around 1620 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring, along with the C=C stretching of the phenyl ring, typically appear in the 1600–1400 cm⁻¹ range. The C-N stretching vibration of the amino group is expected around 1300 cm⁻¹. The C-F stretching vibrations, characteristic of the difluorophenyl group, are strong and typically found in the 1350–1100 cm⁻¹ region. In-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as ring deformation modes, contribute to the complex pattern observed in the lower frequency part of the spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3450 | N-H Asymmetric Stretching |

| ~3350 | N-H Symmetric Stretching |

| ~3080 | Aromatic C-H Stretching |

| ~1625 | NH₂ Scissoring |

| ~1590 | C=C/C=N Ring Stretching |

| ~1450 | C=C Ring Stretching |

| ~1320 | C-N Stretching |

| ~1280, ~1120 | C-F Stretching |

FT-Raman spectroscopy provides complementary vibrational data to FT-IR, with different selection rules governing the activity of vibrational modes. Non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra. For this compound, the FT-Raman spectrum is particularly useful for characterizing the vibrations of the carbon skeleton and the symmetric vibrations of the substituents.

The symmetric stretching vibrations of the aromatic rings are expected to be prominent in the FT-Raman spectrum. The C-C stretching modes of both the pyridine and difluorophenyl rings will give rise to strong bands. The symmetric C-F stretching vibration is also expected to be Raman active. The N-H stretching vibrations, while visible, are typically weaker in Raman than in IR spectra. The region below 1000 cm⁻¹ will contain information on ring breathing and other deformation modes.

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretching |

| ~1600 | C=C/C=N Ring Stretching |

| ~1450 | C=C Ring Stretching |

| ~1320 | C-N Stretching |

| ~1000 | Ring Breathing Mode |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions within the aromatic systems. The pyridine and difluorophenyl rings, along with the amino group, constitute the chromophoric system. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide predictions for the electronic absorption wavelengths. For similar aminopyridine derivatives, absorption bands are typically observed in the UV region. The spectrum of this compound is likely to show a strong absorption band in the 250-350 nm range, attributable to π → π* transitions. A weaker n → π* transition may also be observed as a shoulder on the main absorption band. The solvent environment can influence the position of these bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Type of Transition |

|---|---|

| ~280-320 | π → π* |

Many substituted pyridines are known to exhibit fluorescence. mdpi.com Upon excitation at a suitable wavelength (determined from the UV-Vis spectrum), this compound is expected to display fluorescence emission. The emission wavelength is typically at a longer wavelength than the absorption wavelength (Stokes shift).

The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment. The presence of the electron-donating amino group and the electron-withdrawing difluorophenyl group can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in solvent-dependent fluorescence shifts (solvatochromism). In polar solvents, a red shift in the emission spectrum is generally observed. The fluorescence spectrum can provide valuable information about the nature of the excited state and the molecule's interaction with its surroundings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and difluorophenyl rings, as well as the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The protons on the pyridine ring will appear as doublets or doublets of doublets due to spin-spin coupling with adjacent protons. The protons on the difluorophenyl ring will also exhibit coupling to each other and to the fluorine atoms. The NH₂ protons will likely appear as a broad singlet.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts will be indicative of the hybridization and electronic environment of the carbon atoms. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. This compound will show a single signal in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal is a sensitive probe of the electronic environment of the fluorine atoms.

Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H | 7.0 - 8.5 |

| Phenyl H | 6.8 - 7.5 |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C | 110 - 160 |

| Phenyl C | 100 - 140 |

Table 6: Predicted ¹⁹F NMR Chemical Shift (δ, ppm) for this compound

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyridine ring, the difluorophenyl ring, and the amino group. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the degree of magnetic shielding around each proton. The multiplicity (e.g., singlet, doublet, triplet) of each signal would arise from spin-spin coupling with neighboring protons, providing information about the connectivity of the molecule. Coupling constants (J values), measured in Hertz (Hz), would further refine this structural assignment.

Table 1: Hypothetical ¹H NMR Data Table for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | --- | --- | --- |

| Pyridine-H | --- | --- | --- |

| Pyridine-H | --- | --- | --- |

| Phenyl-H | --- | --- | --- |

| Phenyl-H | --- | --- | --- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be characteristic of the type of carbon (e.g., aromatic, bonded to nitrogen). Furthermore, the carbon atoms bonded to fluorine would exhibit splitting due to C-F coupling, providing valuable structural confirmation.

Table 2: Hypothetical ¹³C NMR Data Table for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | --- |

| Pyridine-C | --- |

| Pyridine-C | --- |

| Pyridine-C | --- |

| Pyridine-C | --- |

| Phenyl-C | --- |

| Phenyl-C | --- |

| Phenyl-C (C-F) | --- |

| Phenyl-C | --- |

| Phenyl-C (C-F) | --- |

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound. It would also reveal how the molecules pack in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amino group, which can significantly influence the physical properties of the compound. Key parameters obtained from this analysis include the crystal system, space group, and unit cell dimensions.

Table 3: Hypothetical Single Crystal X-Ray Diffraction Data Table for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈F₂N₂ |

| Formula Weight | --- |

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

Without experimental data, a detailed discussion of the advanced spectroscopic characterization and structural elucidation of this compound cannot be provided. The synthesis and full characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These investigations provide a foundational understanding of the molecule's stability and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-Amino-5-(3,5-difluorophenyl)pyridine, DFT calculations, often using functionals like B3LYP, would be employed to determine its optimized molecular geometry. nih.gov

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include:

The C-N bond lengths within the pyridine (B92270) ring and the amino group.

The C-F bond lengths on the phenyl ring.

The C-C bond connecting the pyridine and phenyl rings.

The dihedral angle between the planes of the pyridine and the difluorophenyl rings, which indicates the degree of twist in the molecule's backbone.

This information is critical for understanding steric hindrance and the potential for conjugation between the two aromatic systems.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of expected results from a DFT calculation and is not from a published study.)

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-N (Pyridine) | Average carbon-nitrogen bond length in the pyridine ring | ~1.34 Å |

| C-C (Pyridine) | Average carbon-carbon bond length in the pyridine ring | ~1.39 Å |

| C-NH2 | Bond length between pyridine ring and amino group | ~1.37 Å |

| C-F | Carbon-fluorine bond length on the phenyl ring | ~1.35 Å |

| C-C (Inter-ring) | Bond length connecting the two aromatic rings | ~1.48 Å |

| ∠C-N-C (Pyridine) | Bond angle within the pyridine ring | ~117° |

| Dihedral Angle | Angle between the planes of the two rings | ~20-40° |

While DFT is prevalent, other methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate for complex systems, approach to solving the electronic structure. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less precise, alternative for geometry optimization and electronic structure calculation. A comparative study using these methods could validate the results obtained from DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the analysis would involve:

HOMO: The HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting the sites most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient difluorophenyl ring and the pyridine nitrogen, indicating the regions prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. The presence of both electron-donating (amino) and electron-withdrawing (difluoro) groups would likely result in a moderate to small energy gap, influencing its electronic transitions and potential applications in materials science.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.com It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of this compound:

Negative Regions (Red): The most intense negative potential would be expected around the nitrogen atom of the pyridine ring and the fluorine atoms, due to their high electronegativity. These are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Regions (Blue): Positive potential would be concentrated around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines charge transfer and orbital-orbital interactions within the molecule, providing a detailed picture of bonding and stability. wisc.edu It quantifies delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

For this molecule, NBO analysis would likely reveal:

Significant delocalization of the lone pair electrons from the amino group's nitrogen (a donor orbital) into the π* antibonding orbitals of the pyridine ring (an acceptor orbital). This interaction stabilizes the molecule and confirms the electron-donating nature of the amino group.

The analysis provides quantitative stabilization energies for these charge-transfer interactions, offering deeper insight than a simple resonance structure diagram.

Reactivity Descriptors (Fukui Functions, Softness, Electrophilicity Index)

Conceptual DFT provides a framework for calculating global and local reactivity descriptors. scispace.com These indices help to quantify and predict the reactive behavior of the molecule.

Global Descriptors: Based on the HOMO and LUMO energies, global descriptors like chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. A high electrophilicity index suggests the molecule behaves as a strong electrophile in reactions. nih.gov

Local Descriptors (Fukui Functions): The Fukui function identifies which atoms within a molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net For this compound, this analysis would pinpoint specific atoms on both the pyridine and phenyl rings, providing a more refined prediction of reactivity than MEP maps alone. For instance, it would help distinguish the reactivity of the different carbon atoms on the pyridine ring.

Table 2: Global Reactivity Descriptors and Their Significance (Note: These descriptors are derived from HOMO and LUMO energies and would be calculated in a specific computational study.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | Measures the propensity of a species to accept electrons. |

Theoretical and computational chemistry offers profound insights into the molecular structure and potential interactions of this compound. These studies are crucial for understanding its crystal packing and for predicting its behavior in a biological environment.

Intermolecular Interaction Analysis and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. For this compound, with its combination of a pyridine ring, an amino group, and a difluorophenyl moiety, a complex network of interactions is anticipated.

Hydrogen bonds are a specialized form of dipole-dipole interaction that plays a pivotal role in determining the supramolecular architecture of crystalline solids. khanacademy.org In the case of this compound, the primary amine (-NH₂) group serves as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

It is expected that the molecules of this compound will form hydrogen-bonded networks. For instance, molecules can be linked by N-H···N hydrogen bonds, which would create chains or sheets within the crystal structure. nih.gov The presence of two hydrogen atoms on the amino group allows for the formation of multiple hydrogen bonds, potentially leading to complex three-dimensional networks. The fluorine atoms on the phenyl ring are generally weak hydrogen bond acceptors but may participate in weaker C-H···F interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts and the relative contributions of different types of intermolecular forces.

For this compound, a Hirshfeld surface analysis would likely reveal the following significant interactions:

H···H contacts: These are typically the most abundant interactions and represent van der Waals forces.

N···H/H···N interactions: These correspond to the hydrogen bonds formed between the amino group and the pyridine nitrogen.

F···H/H···F contacts: The presence of the difluorophenyl group would lead to these interactions, which can influence the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions, showing the percentage contribution of each type of contact to the total surface area. researchgate.netiucr.orgnih.gov

Below is a hypothetical data table representing the expected contributions of various intermolecular contacts from a Hirshfeld surface analysis of this compound, based on analyses of similar molecules. researchgate.netiucr.org

| Interaction Type | Percentage Contribution (%) |

| H···H | 35 - 45 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 10 - 20 |

| F···H/H···F | 5 - 15 |

| C···C | 3 - 8 |

| Other | < 5 |

In Silico Predictions of Biological Activity and Drug-Likeness

In silico methods are instrumental in modern drug discovery for predicting the pharmacokinetic properties and potential biological activity of new chemical entities. These computational tools can assess a molecule's "drug-likeness" based on its structural and physicochemical properties. academie-sciences.fr

For this compound, various in silico parameters can be predicted:

Lipinski's Rule of Five: This rule is a guideline to evaluate drug-likeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The parameters assessed are molecular weight, log P (a measure of lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. researchgate.net It is anticipated that this compound would comply with these rules.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: Computational models can predict how a compound will behave in the body. For this compound, these predictions would estimate its gastrointestinal absorption, distribution across biological membranes, metabolic stability, and potential toxicity. mdpi.comresearchgate.net

The following table provides a hypothetical in silico prediction of the drug-likeness properties for this compound based on general principles applied to similar heterocyclic compounds.

| Property | Predicted Value | Compliance with Lipinski's Rule |

| Molecular Weight | ~208 g/mol | Yes (< 500) |

| Log P | 2.0 - 3.0 | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from -NH₂) | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 (1 from pyridine N, 2 from F) | Yes (< 10) |

| Molar Refractivity | 50 - 60 | N/A |

| Polar Surface Area | 30 - 40 Ų | N/A |

These in silico predictions suggest that this compound has a favorable profile for potential development as a drug candidate, warranting further experimental investigation into its biological activities. nih.gov

Biological Activity and Pharmacological Profiles of 2 Amino 5 3,5 Difluorophenyl Pyridine Derivatives

Targeted Enzyme and Receptor Modulation

Derivatives of 2-amino-5-(3,5-difluorophenyl)pyridine have been investigated for their ability to selectively interact with and modulate the activity of specific enzymes and receptors, demonstrating their potential as targeted therapeutic agents.

Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibition

The unfolded protein response (UPR) is a cellular stress response pathway, and PERK is a key transmembrane sensor in this pathway. Its role in regulating protein synthesis and alleviating endoplasmic reticulum (ER) stress has implicated it in the survival of cancer cells. A series of 2-amino-3-amido-5-aryl-pyridines have been identified as potent, selective, and orally bioavailable PERK inhibitors. nih.govosti.gov

Within this series, a notable derivative incorporating the 3,5-difluorophenyl moiety, specifically (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide (compound 28), has demonstrated significant potential. nih.gov This compound has shown potent biochemical and cellular activity against PERK. Furthermore, it exhibits robust pharmacokinetic properties, including 70% oral bioavailability in mice. The efficacy of this compound was demonstrated in a 786-O renal cell carcinoma xenograft model, where it produced dose-dependent and statistically significant tumor growth inhibition. nih.gov

Table 1: PERK Inhibition by a this compound Derivative

| Compound Name | Target | Activity | Significance |

|---|

Activin Receptor-like Kinase 2 (ALK2) Inhibition

Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, is implicated in various developmental and regulatory processes. semanticscholar.org Gain-of-function mutations in the gene encoding ALK2 (ACVR1) are associated with rare and debilitating diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). semanticscholar.orgnih.govnih.gov This has spurred the development of small molecule inhibitors of ALK2.

While direct studies on this compound as an ALK2 inhibitor are not extensively documented, a structurally related 2-aminopyridine (B139424) derivative, K02288, has been identified as a highly potent and selective inhibitor of BMP type I receptors. nih.govnih.govplos.org K02288 is a 2-aminopyridine-based compound that demonstrates low nanomolar inhibitory concentrations against ALK2. nih.gov

Structure-activity relationship (SAR) studies on K02288 and its analogs have provided valuable insights into the pharmacophore required for ALK2 inhibition. nih.govnih.gov These studies have explored modifications at various positions of the 2-aminopyridine scaffold to enhance potency and selectivity. nih.gov The development of these inhibitors provides a strong rationale for the potential of other 2-aminopyridine derivatives, including those with a 3,5-difluorophenyl substitution, to act as ALK2 inhibitors.

Table 2: ALK2 Inhibition by a 2-Aminopyridine Analog

| Compound Name | Target | IC50 (nM) | Selectivity |

|---|

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and pain-related conditions. The 2-amino-5-aryl-pyridine scaffold has been identified as a promising chemical series for the development of selective CB2 agonists. nih.gov High-throughput screening of compound libraries led to the identification of these compounds as tractable starting points for medicinal chemistry efforts. nih.gov

Subsequent investigation into the structure-activity relationships of this class of compounds has focused on optimizing their potency and selectivity for the CB2 receptor. nih.gov While specific data on derivatives with a 3,5-difluorophenyl substituent is limited in the reviewed literature, the general findings for 2-amino-5-aryl-pyridines support the potential for this substitution pattern to yield potent and selective CB2 agonists. The electronic and steric properties of the difluorophenyl group could influence receptor binding and functional activity.

Therapeutic Area Exploration

The modulation of the aforementioned targets by this compound derivatives has led to the exploration of their therapeutic potential in oncology and inflammatory diseases.

Anti-Cancer and Anti-Proliferative Activities

The 2-aminopyridine scaffold is a component of numerous compounds with demonstrated anti-cancer and anti-proliferative properties. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell survival and proliferation.

The previously mentioned PERK inhibitor, (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide, exemplifies the anti-cancer potential of this class of compounds through its demonstrated efficacy in a renal cell carcinoma model. nih.gov Furthermore, the inhibition of ALK2 by related 2-aminopyridine derivatives suggests potential applications in cancers where BMP signaling is dysregulated, such as DIPG. nih.govnih.gov

The broader class of pyridine (B92270) derivatives has been extensively studied for anti-proliferative activity against various cancer cell lines. acs.org The pyridine moiety is a key structural feature in several approved anti-cancer drugs. mdpi.com

Table 3: Anti-Cancer Potential of 2-Aminopyridine Derivatives

| Compound Class/Derivative | Therapeutic Target/Mechanism | Cancer Type |

|---|---|---|

| 2-amino-3-amido-5-aryl-pyridines | PERK Inhibition | Renal Cell Carcinoma nih.gov |

| 2-aminopyridine analogs (e.g., K02288) | ALK2 Inhibition | Diffuse Intrinsic Pontine Glioma (potential) nih.govnih.gov |

Anti-Inflammatory Effects

The 2-aminopyridine structure is found in compounds with known anti-inflammatory properties. nih.gov The anti-inflammatory potential of these derivatives can be attributed to their modulation of key inflammatory pathways and mediators.

The agonism of the CB2 receptor by 2-amino-5-aryl-pyridines is a significant mechanism contributing to their potential anti-inflammatory effects. nih.gov Activation of the CB2 receptor is known to modulate immune responses and reduce inflammation. Additionally, derivatives of 2-aminopyridine have been shown to inhibit nitric oxide (NO) synthesis, a key mediator in the inflammatory process. nih.gov

While direct experimental data on the anti-inflammatory effects of this compound itself is limited in the provided context, the known activities of the broader 2-aminopyridine class provide a strong foundation for its potential in this therapeutic area.

Table 4: Potential Anti-Inflammatory Mechanisms of 2-Aminopyridine Derivatives

| Mechanism | Key Mediator/Target | Therapeutic Relevance |

|---|---|---|

| CB2 Receptor Agonism | Cannabinoid Receptor 2 | Modulation of immune response, reduction of inflammation. nih.gov |

Anti-Microbial and Anti-Fungal Properties

The pyridine nucleus is a constituent of numerous natural products and approved drugs, and its derivatives are noted for remarkable antibacterial and antifungal properties. mdpi.com The therapeutic efficacy of these compounds can be enhanced by the addition of other heterocyclic rings or specific organic groups. mdpi.com

Research into 2-amino-5-substituted pyridine derivatives has demonstrated their potential against phytopathogenic fungi and bacteria. researchgate.net Studies have indicated that substitutions on the pyridine ring can significantly influence the antimicrobial activity. researchgate.net For instance, certain imidazo[4,5-b]pyridine derivatives, which feature a fused ring system, have been tested for their antibacterial capabilities. mdpi.com

One study explored the antimicrobial activity of newly synthesized imidazo[4,5-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com The results, summarized in the table below, indicate that Gram-positive bacteria were generally more sensitive to these compounds. mdpi.com

| Compound | Minimum Inhibitory Concentration (mg/mL) |

| Bacillus cereus (Gram-positive) | |

| Compound 2 | 0.07 |

| Escherichia coli (Gram-negative) | |

| Compound 2 | 0.315 |

The antifungal properties of pyridine-containing structures have also been a subject of investigation. For example, specific pyridinone and triazine heterocycles were identified as having potential antifungal activity against Candida albicans, including strains resistant to existing antifungal drugs. nih.gov These compounds were found to exert fungicidal activity and inhibit biofilm formation. nih.gov The broad-spectrum antimicrobial activity is a known characteristic of certain heterocyclic compounds, with some demonstrating effectiveness against a wide range of bacteria, fungi, and protozoa. nih.gov

Antiviral Applications

The pyridine core is integral to several prominent antiviral drugs. nih.gov The versatility of the pyridine scaffold allows for the synthesis of hybrid molecules designed to target viral components. nih.gov For example, derivatives combining pyridine with a benzothiazole moiety have been evaluated for activity against influenza viruses like H5N1 and coronaviruses such as SARS-CoV-2. nih.gov

Furthermore, more complex pyridine derivatives have been synthesized and tested for their ability to inhibit viral replication. In one study, epoxybenzooxocino[4,3-b]pyridine derivatives were investigated for their potential against the SARS-CoV-2 virus in cell cultures. nih.gov One of the seven derivatives synthesized demonstrated antiviral activity comparable to that of a known pharmaceutical drug, with a half-maximal effective concentration (EC50) of 2.23 µg/µL, suggesting its potential as a lead compound for further development. nih.gov The literature contains numerous series of compounds that feature the pyridine nucleus, either alone or fused with other heterocycles, which exhibit notable antiviral properties. mdpi.com

Other Pharmacological Activities (e.g., Antidepressant, Cardiotonic, Tyrosine Kinase Inhibition)

Beyond antimicrobial and antiviral applications, derivatives of the 2-aminopyridine scaffold have been explored for a range of other pharmacological activities.

Antidepressant Activity: Thiophene-containing structures, which can be combined with a pyridine ring, have garnered attention for their potential antidepressant effects. nih.gov A study on a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives evaluated their antidepressant activity using the forced swim test (FST) and tail suspension test (TST). nih.gov The compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) showed the most significant activity, reducing immobility time by 55.33% compared to the control group in the FST without affecting spontaneous motor activity. nih.gov Further investigation into the concentration of 5-hydroxytryptamine (5-HT) in the mouse brain suggested that compound 4i might exert its effects through the serotonergic system. nih.gov

Cardiotonic Activity: Cardiotonic agents are substances that increase the force of heart contractions and are used in the management of heart failure. drugbank.com While direct studies on this compound as a cardiotonic agent are limited, related heterocyclic structures have shown significant promise. A series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic effects. nih.gov Specifically, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) demonstrated potent positive inotropic activity combined with vasodilating effects in vivo. nih.gov

Tyrosine Kinase Inhibition: Multitargeted tyrosine kinase inhibitors are a class of drugs that interfere with cell signaling pathways and are often used in oncology. mdpi.com The pyridine scaffold is a common feature in many kinase inhibitors. For instance, the disposition of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- mdpi.comnih.govnih.gov-triazolo[4,3-a]pyridine , a selective inhibitor of p38α mitogen-activated protein (MAP) kinase, was characterized in several preclinical species. nih.gov This highlights the utility of the difluorophenyl and pyridine moieties in the design of kinase inhibitors.

In Vitro and In Vivo Pharmacological Evaluation

Cell-Based Assays for Receptor Binding and Signaling

The initial pharmacological evaluation of novel compounds often involves cell-based assays to determine their interaction with specific cellular receptors and subsequent signaling events. nih.gov These assays are crucial for understanding the first step in a drug's molecular action. nih.gov

Receptor binding assays are commonly performed using multiwell filter plates to separate bound from free ligands, often using radiolabeled compounds in competitive inhibition formats. merckmillipore.com This method allows for the determination of quantitative binding parameters, such as IC50 values, which indicate the concentration of a drug required to inhibit binding by 50%. merckmillipore.com

In a practical application, pyridine-substituted analogs were evaluated for selective retinoid-X-receptor (RXR) agonism. nih.gov These evaluations were conducted in human colon and kidney cells using an RXR-RXR mammalian-2-hybrid (M2H) system and an RXRE-controlled transcriptional assay. nih.gov Such cell-based systems provide valuable data on a compound's ability to activate specific cellular pathways and can help identify potential therapeutic effects and cross-reactivity with other receptors. nih.gov It is important to note that cell receptor binding does not always correlate with biological activity, as subsequent steps like signal transduction are required to elicit a final response. nih.gov

Preclinical Xenograft Models for Efficacy Assessment

To evaluate the in vivo efficacy of compounds, particularly in oncology, preclinical xenograft models are indispensable. nih.gov These models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are widely used for assessing the therapeutic potential and toxicity of new drug candidates. nih.govmdpi.com

Commonly used models include:

Cell Line-Derived Xenografts (CDX): Human tumor cell lines are implanted, typically subcutaneously (ectopic) or in the organ of origin (orthotopic), to form tumors. nih.govmdpi.com These models are useful for initial efficacy screening, pharmacokinetic/pharmacodynamic (PK/PD) correlation, and testing combination therapies. mdpi.com

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. nih.gov PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors. mdpi.com

In these models, researchers monitor tumor growth kinetics and survival as primary endpoints. nuvisan.com Additionally, PK/PD models can be applied to data from xenograft studies to simulate tumor growth inhibition and help in the design of optimal dosing regimens. nih.gov

Pharmacokinetic Profiling and Oral Bioavailability Studies

Understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development. Oral administration is often the preferred route, but oral bioavailability can be limited by factors like poor solubility, first-pass metabolism, or efflux by transporters. semanticscholar.orgmdpi.com

Preclinical PK studies are typically conducted in animal models such as rats, dogs, and monkeys. nih.gov For example, the PK profile of a triazolopyridine derivative was characterized following both intravenous and oral administration. nih.gov The study determined key parameters including volume of distribution (Vd(ss)), systemic plasma clearance, plasma half-life, and oral bioavailability, which ranged from 30-87% across different species. nih.gov

The inclusion of fluorine atoms in a molecule, a strategy known as fluorination, can significantly improve bioavailability. acs.org The 3,5-difluorophenyl group present in the core compound of interest is an example of this strategy. A study on imidazo[4,5-b]pyridine inhibitors found that incorporating a single fluorine atom at the 5-position of the imidazo[4,5-b]pyridine ring led to a threefold enhancement in plasma exposure and improved brain permeability in mice compared to its non-fluorinated analog. acs.org Such studies demonstrate the importance of structural modifications in optimizing the drug-like properties of pyridine derivatives.

| Parameter | Rat | Dog | Monkey |

| Vd(ss) (L/kg) | 0.4 - 1.3 | 0.4 - 1.3 | 0.4 - 1.3 |

| Plasma Half-life (h) | 1 - 5 | 1 - 5 | 1 - 5 |

| Oral Bioavailability (%) | 30 - 65 | 87 | 40 |

| Pharmacokinetic parameters for 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- mdpi.comnih.govnih.gov-triazolo[4,3-a]pyridine, a related derivative. nih.gov |

Metabolic Stability Assessments

The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it influences key pharmacokinetic properties such as in vivo half-life and oral bioavailability. Assays utilizing liver microsomes or hepatocytes are standard methods to determine a compound's intrinsic clearance. For derivatives of the 2-amino-5-arylpyridine scaffold, metabolic stability has been a key focus to ensure desirable drug-like properties.

In vitro studies using human liver microsomes (HLM) have been conducted on a series of derivatives to evaluate their resistance to phase I metabolic enzymes, primarily cytochrome P450s. One study investigated five distinct derivatives and found that they exhibited a high degree of metabolic stability. researchgate.net After incubation with HLM, the remaining percentage of the parent compound was consistently high, suggesting a general resistance to metabolism induced by these liver enzymes. researchgate.net

Specifically, three of the tested derivatives showed exceptionally high stability, with over 99.9% of the compound remaining after the incubation period. researchgate.net Two other derivatives underwent slight metabolization, resulting in the formation of an oxidized metabolite, yet they still demonstrated metabolic stability percentages of over 97%. researchgate.net This high stability is a promising characteristic, indicating that compounds based on this scaffold may have a lower intrinsic clearance in vivo. The inclusion of difluoro-substituents on the phenyl ring is a common strategy in medicinal chemistry aimed at blocking potential sites of oxidative metabolism, which may contribute to the observed stability.

The table below summarizes the findings from the in vitro metabolic stability assessment in human liver microsomes.

| Compound | Metabolic Stability (% Remaining) | Observations |

|---|---|---|

| Derivative 1 (19a) | >99.9% | Considered highly stable. |

| Derivative 2 (19b) | >99.9% | Considered highly stable. |

| Derivative 3 (21a) | >99.9% | Considered highly stable. |

| Derivative 4 (33b) | ~98.3% | Slight metabolization to an oxidized derivative (1.68%). researchgate.net |

| Derivative 5 (38b) | ~97.9% | Slight metabolization to an oxidized derivative (2.06%). researchgate.net |

Early Toxicity Screening

Early in vitro toxicity screening is essential to identify and mitigate potential liabilities of drug candidates before they advance to more extensive preclinical and clinical studies. Key assays in this stage include evaluating cytotoxicity, inhibition of cytochrome P450 (CYP450) enzymes, and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. While specific toxicity data for this compound is not extensively available in the public domain, data from structurally related aminopyridine compounds provide context for the potential toxicological profile of this chemical class.

hERG Channel Inhibition: Blockade of the hERG channel is a major concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. creative-biolabs.com Therefore, hERG screening is a standard component of safety pharmacology. For the parent compound 4-aminopyridine, in vitro evaluation in cells stably transfected with the hERG gene revealed a concentration-dependent inhibition of the hERG current. researchgate.netnih.govnih.gov However, the concentration required to achieve 50% inhibition (IC50) was 3.8 mM, a value significantly higher than expected therapeutic plasma concentrations. researchgate.netnih.govnih.gov This suggests that the basic aminopyridine scaffold has a low potential for causing QT prolongation. researchgate.netnih.gov

Genotoxicity and Acute Toxicity: Mutagenicity is another critical endpoint. The simple 2-aminopyridine structure was evaluated for its mutagenic potential in several Salmonella typhimurium strains (TA98, TA100, TA1535, and TA1537) and was found to be non-mutagenic at concentrations up to 10,000 µ g/plate . epa.gov With regard to acute toxicity, 2-aminopyridine is considered toxic by all routes of exposure and can be readily absorbed through the skin. epa.gov

CYP450 Inhibition: Inhibition of major CYP450 isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) can lead to significant drug-drug interactions. While specific data for this compound is not available, studies on other heterocyclic compounds show that some derivatives can exhibit unfavorable inhibition towards certain CYP isoenzymes. researchgate.net This highlights the necessity of profiling new chemical entities within this class for their CYP inhibition potential.

The table below summarizes early toxicity data for related aminopyridine compounds.

| Compound | Assay | Result | Implication |

|---|---|---|---|

| 4-Aminopyridine | hERG Inhibition (in vitro) | IC50 = 3.8 mM researchgate.netnih.gov | Low potential for QT prolongation. researchgate.netnih.gov |

| 2-Aminopyridine | Ames Test (S. typhimurium) | Not mutagenic. epa.gov | Low potential for genotoxicity. |

| 2-Aminopyridine | Acute Dermal Toxicity (Guinea Pig) | LD50 = 500 mg/kg | Considered toxic upon acute exposure. epa.gov |

Structure Activity Relationships Sar and Ligand Design Principles

Elucidation of Key Structural Motifs for Biological Activity and Selectivity

The biological activity of derivatives based on the 2-amino-5-(3,5-difluorophenyl)pyridine core is intrinsically linked to several key structural motifs that dictate their interaction with target proteins, most notably the ATP-binding site of kinases.

The 2-aminopyridine (B139424) core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. nih.govresearchgate.net This moiety typically forms one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. nih.gov For instance, in studies of 3,5-diaryl-2-aminopyridine inhibitors of Activin receptor-like kinase-2 (ALK2), the 2-amino group was shown to form a hydrogen bond with the backbone carbonyl of His284. acs.org Similarly, in the development of inhibitors for Vaccinia-related kinases (VRK1 and VRK2), the 2-amino group and the pyridine (B92270) nitrogen atom of the aminopyridine scaffold were observed to establish hydrogen bonds with the hinge residues Glu122 and Leu124 in VRK2. nih.govchemrxiv.org The planarity of this pyridine system also facilitates favorable stacking interactions within the active site. researchgate.net

The 5-aryl substitution , in this case, the 3,5-difluorophenyl group, is critical for modulating both potency and selectivity. This part of the molecule typically extends into a hydrophobic pocket of the kinase active site. The nature and substitution pattern of this aryl ring can significantly influence the inhibitor's pharmacological profile. The difluorophenyl moiety, in particular, is considered a key pharmacophoric feature in some contexts, such as VRK inhibitors. chemrxiv.org The fluorine atoms can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein, and their electron-withdrawing nature can modulate the electronic properties of the phenyl ring, influencing its binding affinity. mdpi.com For example, in TGF-βR1 kinase inhibitors, fluoro-substitutions on a pyridine ring were found to be critical for maintaining high potency. mdpi.com The strategic placement of these fluorine atoms at the 3- and 5-positions can enhance metabolic stability and optimize binding by fitting into specific sub-pockets of the target.

Selectivity between closely related kinases is often governed by the interactions of this 5-aryl group. For instance, the selectivity of 2-aminopyridine derivatives for ALK2 over the highly related ALK5 is influenced by the groups occupying the hydrophobic back pocket. acs.org Differences in the size and shape of this pocket across different kinases can be exploited by modifying the substitution on the phenyl ring to achieve the desired selectivity profile.

Impact of Substituent Modifications on Potency and Pharmacological Profiles

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this compound class. Alterations to the 2-amino group, the pyridine core, and the 3,5-difluorophenyl ring all have profound effects on biological activity.

Modifications of the 2-Amino Group: The primary amine at the C2 position is often crucial for hinge binding, and its modification is generally detrimental to activity. In the case of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, converting the primary amine to a secondary (methylamino) or tertiary (dimethylamino) amine resulted in a significant reduction in potency. acs.org This highlights the importance of the hydrogen-bonding capacity of the unsubstituted amino group for effective interaction with the kinase hinge.

Modifications of the Pyridine Core: While the 2-aminopyridine is a common hinge binder, bioisosteric replacement of the pyridine ring with other heterocycles can be a viable strategy to modulate properties. However, this can also lead to a loss of activity if the geometry or hydrogen bonding pattern is disrupted. For example, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core often led to a loss of antimalarial activity.

Modifications of the 5-Aryl Group: The substitution pattern on the 5-phenyl ring is a key determinant of potency and selectivity. In the context of VRK inhibitors, the difluorophenol moiety was found to be a particularly important feature, and replacing it was not beneficial. chemrxiv.org In a different study on TGF-βR1 inhibitors, substituting a pyridine ring at the 3- and 5-positions with fluorine was shown to result in compounds with comparable potency to the unsubstituted analog. mdpi.com The table below summarizes SAR findings from a study on ALK2 inhibitors, demonstrating the impact of modifying a related 3,5-diaryl-2-aminopyridine scaffold.

| Compound | Modification (R3 at 2-amino position) | ALK2 Thermal Shift (ΔTm in °C) | BMP4 IC50 (nM) |

|---|---|---|---|

| Reference Compound | -NH2 (Primary Amine) | 12.1 | 1.1 |

| Analog 24 | -NHMe (Secondary Amine) | 6.9 | 150 |

| Analog 25 | -NMe2 (Tertiary Amine) | <2 | >10000 |

This table illustrates the critical nature of the primary amine for ALK2 inhibitory activity. Data sourced from a study on 3,5-diaryl-2-aminopyridine derivatives. acs.org

Rational Drug Design Approaches (e.g., Fragment-Based Drug Design, Bioisosterism)

The development of potent and selective inhibitors based on the this compound scaffold has been greatly facilitated by rational drug design strategies.

Fragment-Based Drug Design (FBDD): FBDD is a powerful method for identifying novel lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly to the target protein. These initial hits are then optimized and grown into more potent, drug-like molecules. The 2-aminopyridine motif is an excellent example of a fragment that can serve as a starting point for kinase inhibitor design. In the development of p38α MAP kinase inhibitors, a 2-amino-3-benzyloxypyridine (B18056) fragment with an initial IC50 of 1.3 mM was identified through X-ray crystallographic screening. nih.gov Through structure-guided optimization, this fragment was elaborated into a potent lead series by growing the molecule into adjacent binding pockets. nih.gov This demonstrates how a simple aminopyridine core, similar to that in this compound, can be the foundation of a successful FBDD campaign.

Bioisosterism: Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of the this compound scaffold, bioisosteric replacements can be considered for several parts of the molecule. For example, the pyridine ring could be replaced by other five- or six-membered heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to fine-tune hinge-binding interactions or alter physicochemical properties. The 3,5-difluorophenyl moiety can also be subject to bioisosteric modification. For instance, replacing a phenyl ring with a pyridinyl or other heteroaromatic ring can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile. The fluorine atoms themselves are often considered bioisosteres of hydrogen atoms, and their introduction can lead to improved metabolic stability and binding affinity due to favorable electronic effects. mdpi.com

The table below provides examples of how rational design approaches have guided the optimization of related aminopyridine-based kinase inhibitors.

| Design Strategy | Initial Scaffold/Fragment | Target | Key Optimization Step | Outcome |

|---|---|---|---|---|

| Fragment-Based Elaboration | 2-Amino-3-benzyloxypyridine | p38α MAP Kinase | Structure-guided growth into adjacent pockets. nih.gov | Development of a potent lead series from a millimolar fragment. nih.gov |

| Bioisosteric Replacement | 2-Aminopyridine core | ALK5 Kinase | Replacement of a phenyl ring with a 2-aminopyridine. | Potent and selective ALK5 inhibitors. nih.gov |

| SAR-Guided Modification | 3,5-Diaryl-2-aminopyridine | ALK2 Kinase | Modification of the 2-amino group. acs.org | Demonstrated the necessity of the primary amine for high potency. acs.org |

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Optimization Strategies

The identification of a promising lead compound is the first critical step in a drug discovery campaign. 2-Amino-5-(3,5-difluorophenyl)pyridine and its analogs are often identified through high-throughput screening or fragment-based screening campaigns. The 2-aminopyridine (B139424) core is a well-known "hinge-binder" for kinases, making it a privileged fragment for this important class of enzymes.

Once identified as a hit, this compound serves as a versatile scaffold for lead optimization. Medicinal chemists employ a variety of strategies to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to the core structure to understand how different functional groups influence biological activity. For instance, substitution on the amino group or at other positions of the pyridine (B92270) ring can dramatically alter a compound's potency and selectivity.

Introduction of Fluorine Atoms: The presence of the difluorophenyl group is itself an optimization strategy. Fluorine substitution can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability.

Computational Modeling: In silico methods, such as molecular docking and free energy perturbation calculations, are used to predict the binding modes of this compound derivatives to their target proteins. This allows for the rational design of new analogs with improved properties.

An example of the optimization process can be seen in the development of inhibitors for various kinases, where the 2-aminopyridine core is maintained for its crucial interaction with the kinase hinge region, while the difluorophenyl moiety is often explored for its interactions with the solvent-exposed region of the ATP-binding pocket.

| Strategy | Rationale | Potential Outcome |

| Modification of the Amino Group | Explore additional hydrogen bonding interactions or introduce steric bulk to enhance selectivity. | Increased potency and selectivity. |

| Substitution on the Pyridine Ring | Modulate electronic properties and explore additional binding pockets. | Improved pharmacokinetic properties. |

| Bioisosteric Replacement of the Phenyl Ring | Alter solubility, metabolic stability, and target interactions. | Enhanced drug-like properties. |

Application in Developing Novel Therapeutic Agents

The versatile nature of the this compound scaffold has led to its exploration in the development of a wide range of novel therapeutic agents. Pyridine derivatives are known to possess a broad spectrum of biological activities, and the unique properties of this particular compound make it a valuable starting point for addressing various diseases.

While its application in kinase inhibitor development is most prominent, the structural motifs present in this compound are also found in compounds with other therapeutic indications. For example, aminopyridine derivatives have been investigated for their potential as:

Antimicrobial Agents: The pyridine core is a key component of many antimicrobial drugs. The ability of the 2-aminopyridine moiety to mimic a purine (B94841) base allows it to interfere with essential biological processes in pathogens.

Antiviral Agents: Certain aminopyridine-containing compounds have shown promise as antiviral agents by inhibiting viral replication or entry into host cells.

Central Nervous System (CNS) Agents: The ability of small molecule pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurological disorders.

The development of novel therapeutic agents from the this compound scaffold often involves a multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and toxicology studies to identify and validate new drug candidates.

Contribution to Kinase Inhibitor Development

The most significant contribution of this compound in medicinal chemistry has been in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 2-aminopyridine moiety is a highly effective "hinge-binding" motif, forming two crucial hydrogen bonds with the backbone of the kinase hinge region, which is a conserved structural element in the ATP-binding site of most kinases. This interaction anchors the inhibitor in the active site, providing a solid foundation for achieving high potency.

The 3,5-difluorophenyl group often extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance selectivity. By carefully designing substituents on this ring, it is possible to exploit subtle differences in the amino acid residues of different kinases, leading to the development of highly selective inhibitors.

A notable example is the development of inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). sigmaaldrich.com Research in this area has utilized an aminopyridine scaffold as a basis for developing potent and selective inhibitors. In these studies, the 2-aminopyridine core is essential for binding to the kinase hinge, and modifications to the phenyl group, such as the inclusion of difluoro substitutions, are explored to optimize binding affinity and selectivity. sigmaaldrich.com

| Kinase Target Family | Example of Therapeutic Area | Role of this compound Scaffold |

| Tyrosine Kinases | Cancer | Forms a core structure for potent and selective inhibitors. |

| Serine/Threonine Kinases | Inflammatory Diseases, Neurological Disorders | Provides a versatile platform for developing hinge-binding inhibitors. sigmaaldrich.com |

| Lipid Kinases | Metabolic Disorders | Can be adapted to target the unique features of the lipid kinase active site. |

Design of Chemical Probes for Biological Research

Chemical probes are small molecules used to study the function of proteins and other biological macromolecules in their native environment. The development of potent and selective inhibitors based on the this compound scaffold makes it an excellent starting point for the design of chemical probes.

To be useful as a chemical probe, a molecule should ideally possess the following characteristics:

High Potency: The probe should be active at low concentrations to minimize off-target effects.

High Selectivity: The probe should interact with a specific target or a small number of targets to allow for the unambiguous interpretation of experimental results.

A "Handle" for Modification: The probe should have a position where a tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinking group, can be attached without significantly affecting its biological activity.

The this compound scaffold is well-suited for the development of chemical probes. Its modular nature allows for the facile introduction of a linker and a tag at various positions, often on the phenyl ring, which is typically more solvent-exposed. These probes can then be used in a variety of applications, including:

Target Identification and Validation: To confirm that a particular protein is the target of a drug candidate.

Imaging: To visualize the localization of a target protein within a cell or tissue.

Proteomics: To identify the binding partners of a target protein.

By enabling the study of biological processes with high spatial and temporal resolution, chemical probes derived from this compound can provide valuable insights into disease mechanisms and aid in the discovery of new therapeutic targets.

Advanced Material Science and Sensor Applications

Development as Fluorescent Molecular Sensors

The development of fluorescent molecular sensors is crucial for real-time, non-invasive monitoring of chemical and physical processes. Aminopyridine derivatives are often investigated for these applications due to their inherent fluorescence, which can be sensitive to changes in the local environment, such as polarity, viscosity, and the presence of specific analytes.

Research in this area would typically involve the synthesis of "2-Amino-5-(3,5-difluorophenyl)pyridine" and a thorough characterization of its photophysical properties. Key parameters that would be investigated are detailed in the hypothetical data table below.

| Photophysical Parameter | Hypothetical Value/Observation | Significance in Sensor Development |

|---|---|---|

| Absorption Maximum (λabs) | UV-A region | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | Visible region (e.g., blue or green) | Dictates the detection wavelength and potential for visual monitoring. |

| Quantum Yield (ΦF) | Moderate to high | Indicates the efficiency of the fluorescence process. |

| Stokes Shift | Large | Minimizes self-absorption and improves signal-to-noise ratio. |

| Solvatochromism | Significant shift in λem with solvent polarity | Indicates sensitivity to the local environment, a key feature for a molecular probe. |

The difluorophenyl substituent on the pyridine (B92270) ring could potentially enhance the compound's properties as a fluorescent sensor. The electron-withdrawing nature of the fluorine atoms can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which often governs its sensitivity to the environment.

Applications in Photopolymerization Monitoring

Photopolymerization is a widely used technique for the rapid curing of coatings, adhesives, and 3D printing resins. Real-time monitoring of the polymerization process is essential for quality control and process optimization. Fluorescent probes offer a powerful tool for this purpose, as changes in the viscosity and polarity of the polymerizing medium directly affect the probe's fluorescence signal.

If "this compound" were to be used for this application, its fluorescence intensity and/or emission wavelength would be expected to change as the liquid monomer is converted into a solid polymer. The progress of the polymerization can be tracked by monitoring these changes.

A hypothetical study on the application of this compound in photopolymerization monitoring would involve dispersing a small amount of the compound into a photocurable resin and recording its fluorescence spectrum during UV irradiation. The expected findings are summarized in the conceptual data table below.

| Parameter Monitored | Observed Change During Polymerization | Correlation with Polymerization Progress |

|---|---|---|

| Fluorescence Intensity | Increase | Correlates with the increase in microviscosity of the medium, restricting non-radiative decay pathways. |

| Emission Wavelength (λem) | Blue shift (hypsochromic shift) | Indicates a decrease in the polarity of the microenvironment as the non-polar polymer network forms. |

| Fluorescence Lifetime | Increase | Reflects the restricted molecular motion of the probe in the increasingly rigid polymer matrix. |

The sensitivity of "this compound" as a probe for photopolymerization would depend on how significantly its fluorescence properties are altered by the changes in the polymerizing medium. The specific chemical structure, including the difluorophenyl group, would play a critical role in determining this sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Pd-catalyzed C–H bond arylation of 2-Amino-5-(3,5-difluorophenyl)pyridine?

- Methodological Answer : Pd-catalyzed C–H arylation of this compound requires electron-deficient aryl bromides (e.g., ethyl 4-bromobenzoate) as coupling partners. A phosphine-free palladium catalyst in a solvent mixture (e.g., 2-ethoxyethanol/water) at 125°C for 24 hours achieves regioselective arylation at the C–H position flanked by fluorine atoms. The reaction is highly sensitive to the electronic nature of the aryl halide, with electron-withdrawing groups enhancing oxidative addition efficiency .

Q. How is this compound characterized after synthesis?

- Methodological Answer : Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves structural ambiguities caused by fluorine's electron-withdrawing effects. For Ir(III) complexes derived from this ligand, additional techniques like cyclic voltammetry assess redox properties .

Q. What synthetic routes are available for introducing fluorinated groups to the pyridine core?

- Methodological Answer : Fluorination often employs nucleophilic substitution on halogenated precursors. For example, pentafluoropyridine reacts with sodium azide or methylamine under controlled conditions. Alternatively, Pd-catalyzed cross-coupling with fluorinated boronic acids or direct C–H activation using directing groups (e.g., CF₃) can introduce fluorine atoms .

Advanced Research Questions

Q. How does the trifluoromethyl (CF₃) group influence regioselectivity in C–H bond functionalization?

- Methodological Answer : Despite the CF₃ group's strong electron-withdrawing nature, it does not alter the regioselectivity of Pd-catalyzed C–H arylation in this compound. The dominant factor is the electronic and steric environment created by the 3,5-difluorophenyl substituents, which direct arylation to the most acidic C–H position. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .

Q. How are charge-neutral and cationic Ir(III) complexes synthesized using this compound as a ligand?

- Methodological Answer :

Neutral complexes : React this compound with IrCl₃·3H₂O in 2-ethoxyethanol/water at 125°C to form μ-chloro-bridged dimers. Subsequent ligand exchange with ancillary ligands (e.g., 2-picolinic acid) yields neutral species.

Cationic complexes : Treat the dimer with AgPF₆ and a bipyridine ligand (e.g., 4,4′-dimethyl-2,2′-bipyridine) in CH₂Cl₂ to replace chloride with a hexafluorophosphate counterion .

- Key Table :

| Complex Type | Ancillary Ligand | Counterion | Application |

|---|---|---|---|

| Neutral | 2-Picolinic acid | None | OLED emitters |

| Cationic | 4,4′-dimethyl-bpy | PF₆⁻ | Catalysis |

Q. How are contradictions in spectroscopic data resolved for fluorinated pyridine derivatives?

- Methodological Answer : Fluorine's strong electronegativity causes signal splitting in NMR and unexpected coupling constants. Strategies include:

- 19F-NMR : Assigns fluorine environments and detects para/meta substituent effects.

- XRD : Resolves positional ambiguities in regioselective reactions.

- Isotopic labeling : Traces reaction pathways (e.g., deuterated solvents for exchange studies) .

Methodological Considerations Table

| Research Aspect | Technique/Approach | Key Reference |

|---|---|---|

| Regioselectivity | DFT calculations | |

| Complex Synthesis | Cyclic voltammetry | |

| Fluorine effects | ¹⁹F-NMR/XRD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.